molecular formula C12H19N3O2 B13535564 3-Tert-butoxycarbonylaminobenzylhydrazine

3-Tert-butoxycarbonylaminobenzylhydrazine

Cat. No.: B13535564
M. Wt: 237.30 g/mol
InChI Key: DRAFVYACXNQDJG-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydrazine derivative. One common method is the reaction of tert-butyl carbamate with 3-(hydrazinylmethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis. The molecular targets and pathways involved include the formation of stable carbamate linkages with amines, which can be selectively cleaved using acids or heat .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(hydrazinylmethyl)phenyl]carbamate is unique due to the presence of the hydrazinylmethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound in organic synthesis and drug development .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[3-(hydrazinylmethyl)phenyl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(7-10)8-14-13/h4-7,14H,8,13H2,1-3H3,(H,15,16)

InChI Key

DRAFVYACXNQDJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNN

Origin of Product

United States

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